molecular formula C9H11NO4S B1228686 Ethyl 2-sulfamoylbenzoate CAS No. 59777-72-9

Ethyl 2-sulfamoylbenzoate

Cat. No.: B1228686
CAS No.: 59777-72-9
M. Wt: 229.26 g/mol
InChI Key: CYFKZTWSLPKROH-UHFFFAOYSA-N
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Description

Scientific Research Applications

Ethyl 2-sulfamoylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antibacterial, antifungal, and anticancer agents.

    Industry: this compound is used in the production of agrochemicals, such as herbicides and pesticides.

Safety and Hazards

Ethyl 2-sulfamoylbenzoate is classified as an eye irritant (Category 2) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of eye contact, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Ethyl 2-sulfamoylbenzoate is a chemical compound with the molecular formula C9H11NO4S The primary targets of this compound are not explicitly mentioned in the available resources

Biochemical Pathways

This compound is known to be an intermediate in the synthesis of Chlorimuron-ethyl-d5 , a herbicide used in weed control.

Biochemical Analysis

Biochemical Properties

Ethyl 2-sulfamoylbenzoate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of herbicides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of Chlorimuron-ethyl, a herbicide used for weed control . The interaction of this compound with enzymes and proteins is crucial for its role in biochemical reactions. These interactions often involve binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of herbicides can lead to the inhibition of specific enzymes in plant cells, thereby affecting their growth and development . Additionally, this compound may impact cellular metabolism by altering the flux of metabolites through various metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation of enzymatic activity. For instance, in the synthesis of Chlorimuron-ethyl, this compound acts as a precursor that undergoes enzymatic transformations . These transformations involve changes in gene expression and modulation of enzyme activity, ultimately leading to the desired biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable when stored at room temperature in a sealed, dry environment

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while at high doses, it could lead to toxic or adverse effects. For instance, studies on the dosage effects of similar compounds have shown threshold effects, where a certain dosage level leads to significant biochemical changes . Understanding the dosage effects of this compound is crucial for its safe and effective use in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels. For example, its role in the synthesis of herbicides involves multiple enzymatic steps, each contributing to the overall metabolic pathway . The regulation of these pathways ensures that the compound is efficiently utilized and metabolized within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, ensuring its availability for biochemical reactions . Understanding the transport and distribution mechanisms is essential for optimizing its use in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . The subcellular localization of this compound is crucial for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-sulfamoylbenzoate can be synthesized through the reaction of saccharin with ethanol in the presence of dry hydrogen chloride. The reaction is typically carried out at a low temperature of around 0°C. After the reaction is complete, the excess ethanol is distilled off, and water is added to the mixture. The product is then stirred, filtered, and dried to obtain this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Ethyl 2-sulfamoylbenzoate is unique due to the presence of both the ethyl ester and sulfamoyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of compounds.

Properties

IUPAC Name

ethyl 2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFKZTWSLPKROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886369
Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

59777-72-9
Record name Ethyl 2-(aminosulfonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59777-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3.5 g of ethyl chloroformate in 10 ml of anhydrous acetonitrile is dropwise added to a solution of 5.5 g of 2-aminobenzenesulfonamide and 2.5 g of pyridine in 80 ml of anhydrous acetonitrile at room temperature during 2 hours. After stirring at room temperature, the mixture is poured into ice water and acidified with 100 ml of 2N-hydrochloric acid solution. The mixture is extracted with ethyl acetate twice, washed with an aqueous saturated sodium hydrogen carbonate and then with a saturated brine, and dried over anhydrous sodium sulfate. Then the mixture is concentrated under reduced pressure. The residue is crystallized from chloroform to give 6.6 g of the title compound.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.